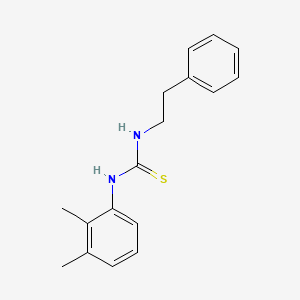
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research due to its antioxidant properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
作用機序
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in cells. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce the production of inflammatory cytokines and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and reduce the risk of cell damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been shown to reduce inflammation and inhibit the activation of NF-κB. In addition, N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its antioxidant properties, which can help to protect cells from oxidative damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea may not be effective in all types of cells or in all experimental conditions.
将来の方向性
There are many potential future directions for research involving N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders, suggesting that it may be a promising therapeutic agent. Another area of interest is the use of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in cancer research. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, there is interest in exploring the use of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea in combination with other antioxidants or therapeutic agents to enhance its effectiveness in protecting cells from oxidative damage and reducing inflammation.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2,3-dimethylaniline with ethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reacted with phenethylamine to form N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been used in a variety of scientific research applications, including in vitro and in vivo studies. Its antioxidant properties have been shown to be effective in protecting against oxidative stress and reducing the risk of cell damage. N-(2,3-dimethylphenyl)-N'-(2-phenylethyl)thiourea has also been used in studies of neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as in studies of cardiovascular disease, cancer, and inflammation.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13-7-6-10-16(14(13)2)19-17(20)18-12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDQBYVUDRXPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

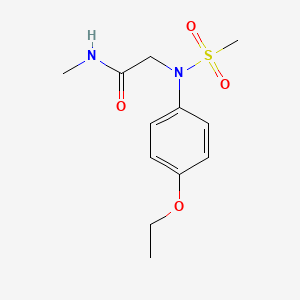
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
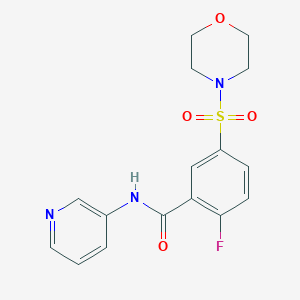

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
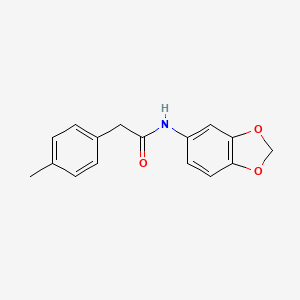
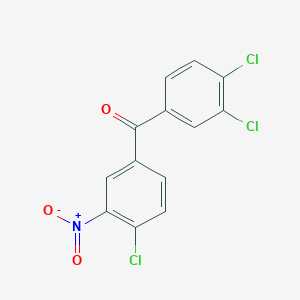
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
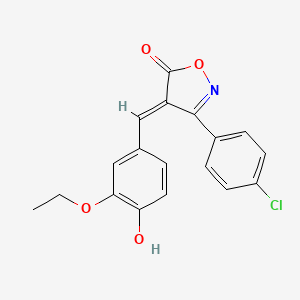
![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)


![1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5872853.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5872854.png)